SARS-CoV-2 PLpro Inhibitory Potency: Direct Quantitative Comparison of 9-Aminominocycline vs. Minocycline
In a direct comparative enzymatic assay, 9-aminominocycline (9-AMN) exhibits potent inhibition of SARS-CoV-2 papain-like protease (PLpro), while the parent compound minocycline shows no detectable inhibition. 9-AMN inhibits PLpro proteolytic activity with an IC50 of 4.15 µM and deubiquitinase (DUB) activity with an IC50 of 4.55 µM. In contrast, minocycline at concentrations up to 50 µM fails to inhibit either enzymatic function [1]. This differentiation is solely attributable to the presence of the 9-amino group, which enables catalytic site binding that the unsubstituted minocycline scaffold cannot achieve.
| Evidence Dimension | SARS-CoV-2 PLpro Proteolytic Activity Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.15 µM |
| Comparator Or Baseline | Minocycline: No inhibition at ≤50 µM |
| Quantified Difference | >12-fold difference (qualitatively, from no activity to low-micromolar inhibition) |
| Conditions | Recombinant SARS-CoV-2 PLpro enzyme assay; DMSO control (0.1%) defined as 100% activity; n=3 independent experiments |
Why This Matters
This is a binary, mechanism-defining difference that makes 9-aminominocycline a unique molecular probe for SARS-CoV-2 PLpro, whereas minocycline is completely inactive and cannot substitute.
- [1] Heo, K., Pandey, K., Lewis, D. S. M., Acharya, A., Dean, G., Byrareddy, S. N., Mody, V., & Taval, S. (2025). 9-Amino minocycline inhibits SARS-CoV-2 viral replication by targeting proteolytic and deubiquitinase activity of papain-like protease (PLpro) enzyme. PCOM GA Research Day 2025. View Source
